molecular formula C18H20FN3O4 B15120486 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine

Cat. No.: B15120486
M. Wt: 361.4 g/mol
InChI Key: VPFLYRBVCMXPMH-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a piperidine ring, a pyrimidine ring, and fluorinated and methoxylated benzoyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving piperidine-4-carboxylic acid and 3-fluoro-4-methoxybenzoyl chloride.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-methoxypyrimidine under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorinated and methoxylated benzoyl groups contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Shares the fluorinated and methoxylated benzoyl group but lacks the piperidine and pyrimidine rings.

    N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Similar in having a piperidine ring and fluorinated benzoyl group but differ in the heterocyclic core.

Uniqueness

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is unique due to its combination of structural features, including the piperidine and pyrimidine rings, and the specific substitution pattern on the benzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone

InChI

InChI=1S/C18H20FN3O4/c1-24-14-10-20-18(21-11-14)26-13-5-7-22(8-6-13)17(23)12-3-4-16(25-2)15(19)9-12/h3-4,9-11,13H,5-8H2,1-2H3

InChI Key

VPFLYRBVCMXPMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC)F

Origin of Product

United States

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